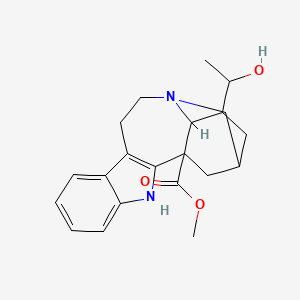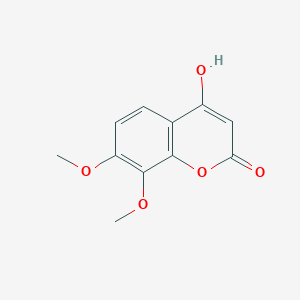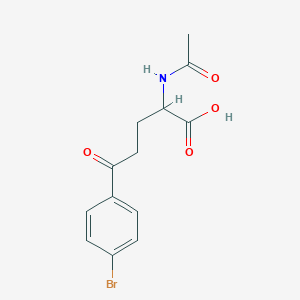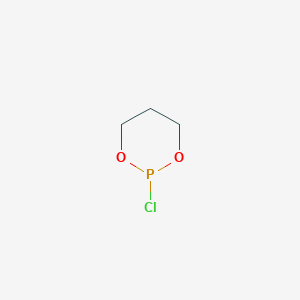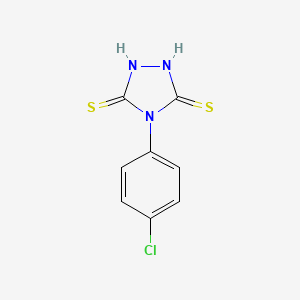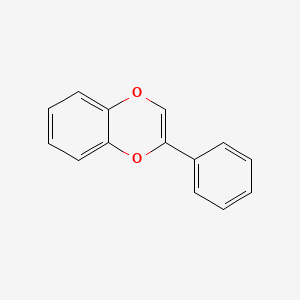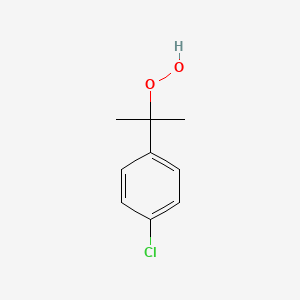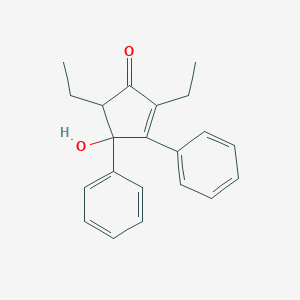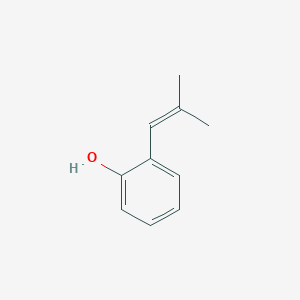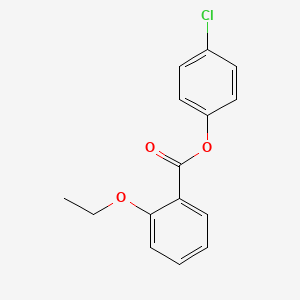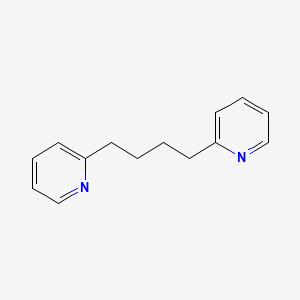![molecular formula C13H18N2O2 B14740932 1-[2-(2-Nitrophenyl)ethyl]piperidine CAS No. 5339-23-1](/img/structure/B14740932.png)
1-[2-(2-Nitrophenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Nitrophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-[2-(2-Nitrophenyl)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
1-[2-(2-Nitrophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[2-(2-Nitrophenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-[2-(2-Nitrophenyl)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(2-Nitrophenyl)ethyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which can lead to different chemical and biological properties.
1-[2-(2-Nitrophenyl)ethyl]morpholine: This compound has a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom, leading to different reactivity and applications.
1-[2-(2-Nitrophenyl)ethyl]azepane: This compound has a seven-membered azepane ring, which can affect its chemical stability and biological activity.
Propriétés
Numéro CAS |
5339-23-1 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[2-(2-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-3-2-6-12(13)8-11-14-9-4-1-5-10-14/h2-3,6-7H,1,4-5,8-11H2 |
Clé InChI |
MKHHHLKXRBAODK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


